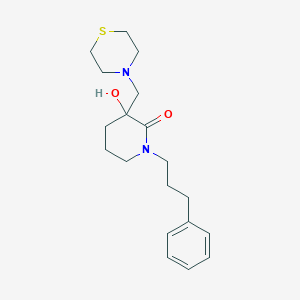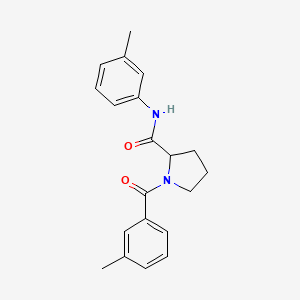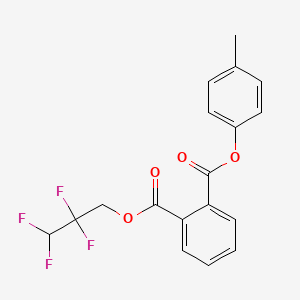![molecular formula C21H22FN5O B6119436 5-(2-Fluorophenyl)-3-[4-(2-phenoxyethyl)piperazin-1-yl]-1,2,4-triazine](/img/structure/B6119436.png)
5-(2-Fluorophenyl)-3-[4-(2-phenoxyethyl)piperazin-1-yl]-1,2,4-triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluorophenyl)-3-[4-(2-phenoxyethyl)piperazin-1-yl]-1,2,4-triazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a phenoxyethyl group, and a piperazinyl group attached to a triazine ring. The unique structure of this compound makes it a subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluorophenyl)-3-[4-(2-phenoxyethyl)piperazin-1-yl]-1,2,4-triazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-fluoroaniline with cyanogen bromide to form 2-fluorobenzonitrile. This intermediate is then reacted with hydrazine hydrate to produce 2-fluorophenylhydrazine. The next step involves the cyclization of 2-fluorophenylhydrazine with formic acid to form the triazine ring. Finally, the piperazinyl and phenoxyethyl groups are introduced through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluorophenyl)-3-[4-(2-phenoxyethyl)piperazin-1-yl]-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the piperazinyl or phenoxyethyl groups can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
5-(2-Fluorophenyl)-3-[4-(2-phenoxyethyl)piperazin-1-yl]-1,2,4-triazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)-3-[4-(2-phenoxyethyl)piperazin-1-yl]-1,2,4-triazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For instance, in medicinal chemistry, it may act on neurotransmitter receptors, while in materials science, it may influence the properties of polymers.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(4-Fluorophenyl)piperazin-1-yl]-5-nitrobenzonitrile
- 2-(2-Fluorophenyl)-5-(2-methoxyphenyl)-2,4-pentadienenitrile
Uniqueness
5-(2-Fluorophenyl)-3-[4-(2-phenoxyethyl)piperazin-1-yl]-1,2,4-triazine is unique due to its specific combination of functional groups and the triazine ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
5-(2-fluorophenyl)-3-[4-(2-phenoxyethyl)piperazin-1-yl]-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O/c22-19-9-5-4-8-18(19)20-16-23-25-21(24-20)27-12-10-26(11-13-27)14-15-28-17-6-2-1-3-7-17/h1-9,16H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJZZPMVNVBPTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)C3=NC(=CN=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 2-[({2-[(4,5-dibromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6119366.png)
![4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine](/img/structure/B6119374.png)


![4-({[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid](/img/structure/B6119390.png)
![ethyl 3-[(4-hydroxybenzylidene)amino]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B6119397.png)


![1-[2-methoxy-5-[[2-(4-methyl-1,3-thiazol-5-yl)ethylamino]methyl]phenoxy]-3-[methyl(propan-2-yl)amino]propan-2-ol](/img/structure/B6119449.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B6119453.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(3-ethoxy-4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6119461.png)
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-2-(2-phenylethyl)piperidine](/img/structure/B6119465.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(dimethylamino)ethyl]-3-phenylpropanamide](/img/structure/B6119472.png)
![3-(4-chlorophenyl)-7-(2-hydroxyethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6119478.png)
